molecular formula C21H25N3O2S B3001506 1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE CAS No. 433323-26-3

1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE

Cat. No.: B3001506
CAS No.: 433323-26-3
M. Wt: 383.51
InChI Key: VUWMIGQIDUJNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a tert-butylbenzene carbothioyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzene isothiocyanate with 4-(2-nitrophenyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors or enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-CHLOROPHENYL)PIPERAZINE
  • 1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Uniqueness

1-(4-TERT-BUTYLBENZENECARBOTHIOYL)-4-(2-NITROPHENYL)PIPERAZINE is unique due to the presence of both a nitrophenyl group and a tert-butylbenzene carbothioyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-21(2,3)17-10-8-16(9-11-17)20(27)23-14-12-22(13-15-23)18-6-4-5-7-19(18)24(25)26/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWMIGQIDUJNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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